3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
説明
特性
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-12-11(10-6-2-1-3-7-10)14-13(15-12)8-4-5-9-13/h1-3,6-7H,4-5,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHLSXXGFICROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Cyclocondensation of Hydrazines with Carbonyl Compounds
A foundational approach involves the cyclocondensation of phenylhydrazine derivatives with spirocyclic diketones. For example, reacting 1,4-diketones with substituted phenylhydrazines under acidic conditions yields intermediate diazene precursors, which undergo subsequent thionation. A typical protocol involves:
- Formation of the diazaspiro core : Heating 1,4-cyclohexanedione with 3-methylphenylhydrazine in acetic acid at reflux (120°C, 12 hours) generates the diazaspiro[4.4]non-3-ene intermediate.
- Thionation : Treating the intermediate with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 80°C for 6 hours introduces the thione group.
This method achieves moderate yields (45–60%) but requires precise stoichiometric control to avoid over-thionation or ring-opening side reactions.
Thionation of Spirocyclic Diazene Precursors
An alternative route focuses on post-synthetic modification of preformed spirocyclic diazenes. For instance, 3-phenyl-1,4-diazaspiro[4.4]non-3-ene can be converted to the thione derivative using phosphorus pentasulfide (P₄S₁₀) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key parameters include:
- Reagent ratio : A 1:2 molar ratio of diazene to P₄S₁₀ ensures complete conversion.
- Temperature : Reactions proceed optimally at 65°C for 8 hours, yielding 70–75% pure product after recrystallization from ethanol.
This method avoids harsh acidic conditions but necessitates rigorous moisture exclusion to prevent hydrolysis of P₄S₁₀.
[4+2] Cycloaddition Reactions Using Diazadienes
- Diazadiene formation : Deprotonation of N-tosylhydrazones with sodium hydride (NaH) in ethyl acetate generates reactive 1,2-diaza-1,3-dienes.
- Cycloaddition : Reacting the diazadiene with phenylacetylene in THF at 40°C for 24 hours forms the spirocyclic core via a concerted [4+2] mechanism.
- Thione introduction : Subsequent treatment with hydrogen sulfide (H₂S) gas in dimethylformamide (DMF) introduces the thione group, yielding the target compound in 55–65% overall yield.
This method excels in stereochemical control but requires specialized handling of H₂S.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Cyclocondensation : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but increase side-product formation. Ethanol/water mixtures (3:1 v/v) at 80°C balance yield and purity.
- Thionation : Non-polar solvents (toluene, xylene) improve Lawesson’s reagent solubility, reducing reaction times by 30% compared to THF.
Catalytic Enhancements
- Acid catalysts : p-Toluenesulfonic acid (pTSA, 10 mol%) accelerates cyclocondensation by protonating carbonyl groups, achieving 85% conversion in 8 hours.
- Transition-metal catalysts : Iron(III) chloride (FeCl₃, 5 mol%) facilitates electron-deficient dienophiles in cycloadditions, improving regioselectivity.
Comparative Analysis of Synthetic Methods
化学反応の分析
Types of Reactions
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The phenyl group or other parts of the molecule can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers. The spirocyclic structure may also influence the compound’s binding properties and reactivity.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione with structurally analogous compounds, focusing on spiro ring systems, substituents, and biological activities.
Structural and Physicochemical Comparisons
Notes:
- Spiro Ring Size: Compounds with smaller spiro systems (e.g., [4.4]) exhibit greater rigidity and distinct puckering parameters compared to larger systems (e.g., [4.5] or [5.5]), which may influence packing in crystal lattices and intermolecular interactions .
- Substituents: Electron-withdrawing groups (e.g., fluorine) or bulky substituents (e.g., butoxy) modulate solubility, lipophilicity, and biological target interactions .
Crystallographic and Conformational Insights
- The puckering parameters (Q, φ) of spiro[4.4] systems differ significantly from larger spiro rings. For example, 4-Phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione adopts a half-chair conformation (Q(2) = 0.250 Å, φ(2) = 191.9°), while [4.5] systems exhibit flattened geometries .
- Van der Waals interactions dominate crystal packing in spiro[4.4] compounds, whereas hydrogen bonding is more prevalent in derivatives with polar substituents .
生物活性
3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 5955-39-5 |
| Molecular Formula | C₁₃H₁₄N₂S |
| Molecular Weight | 230 g/mol |
| Solubility | Varies with solvent |
| Storage Conditions | 2-8°C for short term |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:
- Cyclization of Phenyl-substituted Amines : This method utilizes phenyl-substituted amines and cyclic ketones in the presence of acid catalysts at temperatures between 50°C and 80°C.
- Use of Solvents and Catalysts : Solvents such as dichloromethane or ethanol are often used, along with catalysts like triethylamine or pyridine to facilitate the reaction.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits promising antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines.
- Antimicrobial Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that:
- The thione group may play a critical role in binding to enzymes or receptors.
- The spirocyclic structure contributes to the stability and specificity of these interactions.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiviral Activity : A study indicated that derivatives of similar compounds displayed antiviral properties against HIV and other viruses, suggesting that modifications in structure could enhance efficacy against viral targets .
- Cytotoxicity Assessments : Evaluations showed that some derivatives did not exhibit cytotoxic effects at therapeutic concentrations, making them suitable candidates for further development in drug formulations .
Q & A
Q. What are the optimal synthetic routes for 3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including:
- Formation of the spirocyclic core : Reacting a diamine with a cyclic ketone under acidic/basic conditions to generate the diazaspiro intermediate .
- Functionalization : Introducing substituents (e.g., phenyl, thione) via nucleophilic substitution or condensation reactions. Key reagents include thiourea derivatives and aryl halides .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Inert atmosphere : Prevents oxidation of sensitive intermediates .
Yields can be improved via high-throughput screening or continuous flow chemistry .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves the spirocyclic geometry and confirms bond angles (e.g., dihedral angles between aromatic rings) . Crystals are grown via slow evaporation in ethyl acetate .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and sp³ carbons in the spiro ring .
- 2D NMR (COSY, HSQC) : Maps coupling between adjacent protons and carbon-proton correlations .
Q. How is the purity of synthesized batches validated, and what impurities are commonly observed?
- HPLC : Uses reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% target compound) .
- Common impurities :
- Unreacted intermediates : Traces of diamines or ketones.
- Oxidation byproducts : Sulfoxides or sulfones from thione group oxidation .
- Mitigation : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Key structural variables :
| Substituent Position | Bioactivity Impact | Evidence |
|---|---|---|
| 3-Phenyl | Enhances lipophilicity | |
| 4-Fluorophenyl | Increases antimicrobial potency | |
| Thione group (C=S) | Critical for enzyme inhibition (e.g., kinases) |
- Methodology :
- In vitro assays : Test against target enzymes (e.g., bacterial FabH for antimicrobial activity) .
- Control experiments : Compare with analogs lacking the thione group or with varying aryl substituents .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Uses software (e.g., AutoDock Vina) to model binding to enzyme active sites (e.g., HIV-1 protease) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Q. How can contradictions in reported biological data be resolved?
- Case example : Discrepancies in antimicrobial activity between 4-fluorophenyl and 4-bromophenyl analogs .
- Resolution steps :
Standardize assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols.
Control substituent effects : Synthesize and test halogenated analogs under matched conditions .
Mechanistic studies : Perform enzyme inhibition assays to isolate target-specific effects .
Q. What strategies address low yields in large-scale synthesis?
- Process optimization :
| Parameter | Optimization Approach | Outcome |
|---|---|---|
| Temperature | 60–80°C for cyclization | Reduces side reactions |
| Catalyst loading | 5 mol% ZnCl₂ | Increases yield by 20% |
| Solvent | Toluene for Friedel-Crafts steps | Improves regioselectivity |
- Scale-up challenges : Poor solubility of intermediates can be mitigated with DMSO co-solvent .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
